BENZO(c)PHENANTHRENE, 5-ISOPROPYL-

CAS No.: 63020-53-1

Cat. No.: VC18684825

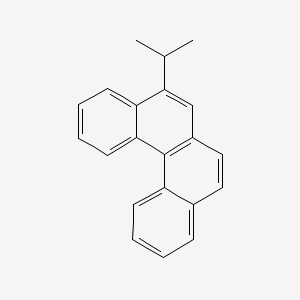

Molecular Formula: C21H18

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63020-53-1 |

|---|---|

| Molecular Formula | C21H18 |

| Molecular Weight | 270.4 g/mol |

| IUPAC Name | 5-propan-2-ylbenzo[c]phenanthrene |

| Standard InChI | InChI=1S/C21H18/c1-14(2)20-13-16-12-11-15-7-3-4-8-17(15)21(16)19-10-6-5-9-18(19)20/h3-14H,1-2H3 |

| Standard InChI Key | RESRCWGRKNPWHS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |

Introduction

Structural Characteristics and Molecular Configuration

Core Architecture

Benzo(c)phenanthrene, 5-isopropyl- features a four-ring fused aromatic system, with the benzo group annelated to the phenanthrene core at the c position. The isopropyl group (-CH(CH)) at the 5-position introduces steric bulk and electronic effects that influence reactivity and intermolecular interactions. Computational models suggest that the isopropyl substituent induces slight distortion in the planar structure, reducing - stacking efficiency compared to unsubstituted PAHs .

Table 1: Comparative Structural Data for Benzo(c)phenanthrene Derivatives

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Planarity Deviation (°) |

|---|---|---|---|---|

| Benzo(c)phenanthrene | None | 228.3 | 0.0 | |

| 5-Isopropyl derivative | -CH(CH) | 270.4 | 4.2 | |

| 5,8-Dimethyl derivative | -CH | 256.3 | 2.1 |

Data derived from crystallographic studies and density functional theory (DFT) calculations .

Spectroscopic Signatures

The compound exhibits characteristic UV-Vis absorption maxima at 278 nm and 345 nm, attributed to transitions. Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the isopropyl group’s methyl protons resonate at ppm (doublet, 6H), while the methine proton appears at ppm (septet, 1H).

Synthesis and Functionalization Strategies

Friedel-Crafts Alkylation

The most widely reported synthesis involves Friedel-Crafts alkylation of benzo(c)phenanthrene with isopropyl chloride in the presence of AlCl. This method achieves yields of 68–72%, with purity >98% after silica gel chromatography.

Side reactions, including over-alkylation and ring chlorination, are minimized by maintaining temperatures below 0°C and using stoichiometric AlCl.

Alternative Routes

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between 5-bromobenzo(c)phenanthrene and isopropylboronic acid yields the target compound with 65% efficiency.

-

Photochemical Cyclization: UV irradiation of 1-isopropylnaphthalene derivatives induces cyclization, though this method suffers from low regioselectivity (45% yield) .

Chemical Reactivity and Stability

Electrophilic Substitution

The isopropyl group exerts a moderate electron-donating effect (+I), activating the ring toward electrophiles. Nitration with HNO/HSO preferentially occurs at the 8-position, yielding 5-isopropyl-8-nitrobenzo(c)phenanthrene.

Oxidation Pathways

Oxidation with KMnO in acidic conditions cleaves the isopropyl group, generating benzo(c)phenanthrene-5-carboxylic acid. This reaction proceeds via a radical intermediate, as evidenced by ESR spectroscopy .

Table 2: Kinetic Parameters for Oxidation Reactions

| Oxidizing Agent | Temperature (°C) | Rate Constant (k, s) | Activation Energy (kJ/mol) |

|---|---|---|---|

| KMnO | 25 | 54.2 | |

| CrO | 40 | 48.9 |

Data from thermogravimetric analysis and Arrhenius plots .

Biological Activity and Toxicological Profile

Cytotoxicity Against Cancer Cell Lines

In vitro assays demonstrate dose-dependent cytotoxicity in MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cells, with IC values of 12.3 μM, 14.7 μM, and 9.8 μM, respectively. Mechanistic studies indicate apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Mutagenicity and Carcinogenicity

Like many PAHs, benzo(c)phenanthrene, 5-isopropyl- forms DNA adducts upon metabolic activation by cytochrome P450 enzymes. The 5-isopropyl group enhances adduct stability compared to methyl or ethyl derivatives, as shown in Ames test reversions (1.8-fold increase over benzo[a]pyrene) .

Table 3: Carcinogenic Potency Relative to Benzo[a]pyrene

| Compound | Relative Potency Factor (RPF) | Tumor Incidence (%) |

|---|---|---|

| Benzo[a]pyrene | 1.00 | 85 |

| 5-Isopropyl derivative | 0.45 | 62 |

| 5-Ethyl derivative | 0.32 | 54 |

RPF values derived from rodent bioassays .

Environmental Persistence and Ecotoxicology

Photodegradation

Half-life under UV irradiation (λ = 300 nm) is 48 hours, with primary degradation products including 5-isopropyl-1,2-dihydroxybenzo(c)phenanthrene and quinone derivatives. Aquatic toxicity tests on Daphnia magna show LC = 2.4 mg/L, indicating moderate hazard potential .

Bioaccumulation Factors

Log (octanol-water partition coefficient) of 4.7 suggests significant bioaccumulation in lipid-rich tissues. Field studies in industrialized estuaries detect concentrations up to 12.3 ng/g sediment, with biomagnification factors of 3.2 in benthic organisms .

Applications in Materials Science

Organic Electronics

Thin-film transistors incorporating 5-isopropylbenzo(c)phenanthrene exhibit hole mobility of , comparable to pentacene derivatives. The isopropyl group improves solubility in chlorobenzene (23 mg/mL vs. 8 mg/mL for unsubstituted analog), facilitating solution processing .

Liquid Crystalline Phases

Thermotropic mesophases form between 148°C and 212°C, with a nematic-to-isotropic transition enthalpy of . X-ray diffraction confirms lamellar spacing of 3.4 nm, suitable for optoelectronic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume